3-Cyclopropyl-5-(trifluoromethyl)benzoic acid is an organic compound characterized by its unique structural features and significant chemical properties. It is classified as a derivative of benzoic acid, with a cyclopropyl group at the 3-position and a trifluoromethyl group at the 5-position of the benzene ring. The compound has gained attention in various scientific fields due to its potential applications in pharmaceuticals and materials science.
The synthesis of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid typically involves several methods, focusing on the introduction of the cyclopropyl and trifluoromethyl groups onto the benzoic acid framework.
Methods:
Technical Details:
The molecular formula of 3-cyclopropyl-5-(trifluoromethyl)benzoic acid is , with a molecular weight of 230.18 g/mol.
3-Cyclopropyl-5-(trifluoromethyl)benzoic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for 3-cyclopropyl-5-(trifluoromethyl)benzoic acid largely depends on its application in synthetic pathways:
The compound's ability to stabilize reactive intermediates during catalysis (e.g., palladium-catalyzed reactions) is crucial for its role in synthetic chemistry .
3-Cyclopropyl-5-(trifluoromethyl)benzoic acid has several scientific uses:
3-Cyclopropyl-5-(trifluoromethyl)benzoic acid represents a structurally distinct subclass of fluorinated aromatic carboxylic acids, systematically named according to IUPAC conventions as 3-(cyclopropyl)-5-(trifluoromethyl)benzoic acid. Its molecular formula is C₁₁H₉F₃O₂, with a molecular weight of 230.18 g/mol, and it bears the CAS Registry Number 1588908-99-9 [3]. The compound’s architecture integrates three key elements: a benzoic acid core, a cyclopropyl substituent at the meta-position, and a trifluoromethyl (-CF₃) group at the opposing meta-position. This arrangement creates a sterically constrained and electronically polarized system where the cyclopropyl group contributes significant ring strain and modest electron-donating character, while the -CF₃ group acts as a strong electron-withdrawing moiety with high lipophilicity (LogP ≈ 3.1) [5] [9].
The trifluoromethyl group’s influence extends beyond mere steric bulk; its electronegativity (3.98 on the Pauling scale) and low polarizability induce a pronounced dipole moment across the aromatic ring. This electronic asymmetry enhances the carboxylic acid’s acidity relative to non-fluorinated analogs, making it a more effective participant in nucleophilic reactions such as esterification or amide coupling [9]. Concurrently, the cyclopropyl group’s bent bonds introduce torsional strain that restricts conformational flexibility, potentially favoring bioactive orientations in medicinal chemistry contexts [9] [10].
Table 1: Structural and Electronic Properties of Selected Fluorinated Benzoic Acids
Compound Name | Molecular Formula | CAS Number | Substituent Positions | LogP | Boiling Point (°C) |
---|---|---|---|---|---|
3-(Cyclopropyloxy)-5-(trifluoromethyl)benzoic acid | C₁₁H₉F₃O₃ | 1243345-22-3 | 3-OR, 5-CF₃ | 3.93 | 335.8 ± 42.0 |
4-[1-(Trifluoromethyl)cyclopropyl]benzoic acid | C₁₁H₉F₃O₂ | 1418128-91-2 | 4-(CF₃-cyclopropyl) | ~3.1 | Not reported |
3-Fluoro-5-(trifluoromethyl)benzoic acid | C₈H₄F₄O₂ | 161622-05-5 | 3-F, 5-CF₃ | Not reported | 104–108 |
3-Cyclopropyl-5-(trifluoromethyl)benzoic acid | C₁₁H₉F₃O₂ | 1588908-99-9 | 3-cyclopropyl, 5-CF₃ | ~3.1 | Not reported |
The cyclopropyl moiety differentiates this compound from simpler alkyl- or aryl-trifluoromethyl benzoic acids. Its saturated carbocyclic ring lacks π-bonds but exhibits partial double-bond character due to strain, creating unique steric and electronic profiles unavailable in linear chain analogs like 3-propyl-5-(trifluoromethyl)benzoic acid. This is evidenced in deuterated variants (e.g., benzoic-2,4,6-d₃ acid derivatives), where isotopic labeling studies reveal altered vibrational modes and metabolic stability .
The strategic fusion of cyclopropyl and trifluoromethyl groups onto aromatic scaffolds emerged in the late 20th century, driven by growing recognition of fluorine’s ability to modulate bioactivity in agrochemicals and pharmaceuticals. Early synthetic routes to such architectures faced significant hurdles, particularly in achieving regioselective installation of the cyclopropyl group without side reactions. Conventional approaches relied on copper-mediated cyclopropanation of trifluoromethyl-substituted alkenes or nucleophilic displacement of aromatic halides with cyclopropyl reagents—methods plagued by modest yields and limited functional group tolerance [9] [10].
A transformative advancement arrived with the advent of transition-metal-catalyzed cross-coupling. Palladium-catalyzed Suzuki-Miyaura reactions using cyclopropylboronic acids enabled efficient arylation of trifluoromethylated haloarenes. For example, 3-bromo-5-(trifluoromethyl)benzoate could be coupled with cyclopropylboronic acid using Pd(PPh₃)₄ catalyst to furnish the cyclopropyl-functionalized precursor to the target acid [10]. Concurrently, methodologies for trifluoromethylation expanded beyond harsh electrophilic reagents (e.g., CF₃I) to include user-friendly alternatives like Umemoto’s salts or Langlois’ reagent (CF₃SO₂Na), allowing late-stage introduction of -CF₃ onto preformed cyclopropylarenes [8].
Table 2: Key Milestones in Cyclopropyl-Trifluoromethyl Arene Synthesis
Era | Synthetic Strategy | Key Advance | Limitations |
---|---|---|---|
1980s–2000s | Cu-mediated cyclopropanation | Compatibility with electron-deficient alkenes | Low yields (~30–50%), competing dimerization |
Nucleophilic displacement | Simple implementation with Ar-X (X=Cl, Br, I) | Requires activated aryl halides | |
2000s–2010s | Pd-catalyzed cross-coupling | High regioselectivity; functional group tolerance | Cost of Pd catalysts; boronic acid synthesis |
Electrophilic/radical trifluoromethylation | Late-stage -CF₃ introduction | Over-reduction side reactions | |
2020s–Present | Metal-free [3+3] benzannulation | Atom economy; low catalyst loading; high yields | Sensitivity to steric bulk |
The pharmaceutical industry’s embrace of trifluoromethyl groups as "magic methyl" bioisosteres accelerated interest in this hybrid motif. By 2022, >50% of FDA-approved small-molecule drugs contained fluorine, with 19 featuring trifluoromethyl groups specifically [8]. Though 3-cyclopropyl-5-(trifluoromethyl)benzoic acid itself is not a drug, its structural attributes—rigidity from cyclopropyl, metabolic resistance from -CF₃, and versatile carboxylic acid handle—render it an ideal intermediate for bioactive molecules. Applications span EP4 receptor antagonists for inflammation [5] and salicylanilide esters with antifungal activity (MIC ≥ 0.49 µmol/L against molds) [5]. Herbicide development also exploits this scaffold, leveraging the cyclopropyl group’s ability to disrupt plant growth hormone signaling [10].
Deuterated analogs (e.g., benzoic-2,4,6-d₃ acid) now enable precise pharmacokinetic tracing without altering chemical behavior—a testament to the maturity of synthetic methodologies for this once-esoteric architecture .
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1